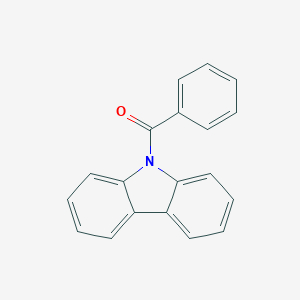

9-ベンゾイルカルバゾール

概要

説明

9-Benzoylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused onto a five-membered pyrrole ring. The benzoyl group attached to the carbazole nucleus at the 9-position is a significant modification that can alter the compound's physical, chemical, and biological properties. Carbazole derivatives have been extensively studied due to their wide range of applications in material science, medicinal chemistry, and as photoinitiators .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. A novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to the carbazole core . Another approach for synthesizing 9-substituted carbazoles involves a one-pot reaction using primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran under mild conditions . Additionally, the synthesis of specific benzoylcarbazole compounds, such as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, has been reported, which involves N-alkylation, Friedel-Crafts acylation, oximation, and esterification .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined to belong to the orthorhombic crystal system . Similarly, the structure of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole was studied using NMR and molecular modeling . These studies provide valuable information about the conformational properties and stereoelectronic requirements of these molecules.

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that are essential for their functionalization and application. The electrophilic substitution reactions, such as Friedel-Crafts acylation, are commonly used to introduce benzoyl groups into the carbazole nucleus . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their electronic properties and, consequently, their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as thermal stability, electrochemical stability, and photophysical properties, are crucial for their practical applications. The novel carbazole derivative with dimesitylboron groups exhibits excellent thermal stability and aggregation-induced emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) . The photophysical properties, such as UV-vis and fluorescence spectra, are also important for applications in marking proteins like bovine serum albumin (BSA) .

科学的研究の応用

光電子材料

9-ベンゾイルカルバゾールとその誘導体は、室温リン光(RTP)や熱活性化遅延蛍光(TADF)などのプロセスを探求するためのプラットフォームとみなされています . これらの特性により、第3世代の有機発光ダイオード(OLED)の開発にとって有望な候補となっています .

二重発光

9-ベンゾイルカルバゾールは二重発光を示しますが、さまざまな研究で報告されている発光帯の相対強度には大きなスペクトル変動が見られます . この特性は、バイオイメージングやセンシングなどのさまざまな用途で利用できます。

光化学プロセス

9-ベンゾイルカルバゾールは、光フリース転位などの光化学プロセスを受け、カルバゾールなどの生成物を生成します . これは、報告されている発光スペクトルのばらつきの理由を説明しており、基本的な光物理的特性の研究と理解に役立ちます。

4. 溶媒依存性熱活性化遅延蛍光 (TADF) 9-ベンゾイルカルバゾールは溶媒依存性TADFを示し、これは極性溶媒中での電荷移動S1状態の安定化によって説明されます . この特性は、溶媒感受性蛍光プローブの設計に利用できます。

効率的な光化学反応

F5BCzは、9-ベンゾイルカルバゾールの誘導体であり、その一重項状態から効率的な光化学プロセス(マロリー反応)を受け、40%の単離収率で高蛍光性生成物c-F5BCzを生成します . この光反応性は、周囲条件下でフィルム中でも進行し、BCzベースの材料を光電子用途に適用することへの大きな影響を与えます .

超長有機リン光 (UOP)

9-ベンゾイルカルバゾールのジクロロ誘導体では、超長有機リン光と熱活性化遅延蛍光が競合しています . TADFとUOPの両方は、三重項状態の個体数と、一重項と三重項マニホールド間のエネルギーギャップによって制御されます . この特性は、光電子用途に適した効率的な材料の設計に利用できます。

Safety and Hazards

将来の方向性

Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .

作用機序

- Role : BCz serves as a platform for exploring phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These processes are crucial for optoelectronic applications.

- In polar solvents, BCz exhibits solvent-dependent TADF , which results from the stabilization of the charge transfer S1 state .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

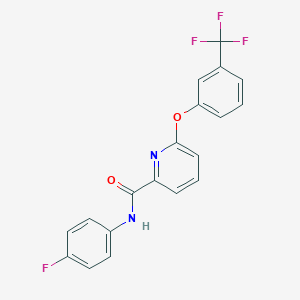

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

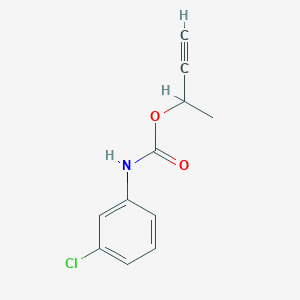

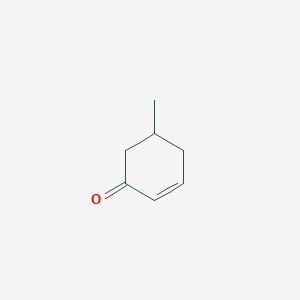

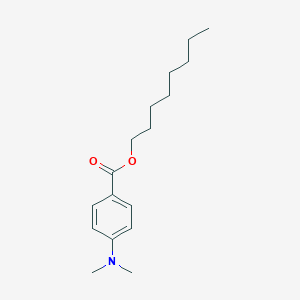

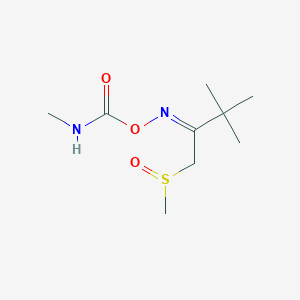

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of 9-benzoylcarbazole derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the 9-benzoylcarbazole structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of 9-benzoylcarbazole derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the 9-benzoylcarbazole structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of 9-benzoylcarbazole derivatives through targeted structural modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)